Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative
Preparation Methods
The synthesis of tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with a pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods often optimize these reactions for scalability, ensuring that the compound can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pyridine derivative allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can influence neurotransmitter pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has different substituents on the piperazine ring, leading to variations in its chemical reactivity and biological activity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22ClN3O4 |
---|---|
Molecular Weight |
355.81 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloro-5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
GRKSDWQIBHVRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)OC)Cl |
Origin of Product |
United States |
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